molecular formula C12H17BrClNO2S B1446368 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride CAS No. 1864064-77-6

3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride

Cat. No.: B1446368
CAS No.: 1864064-77-6
M. Wt: 354.69 g/mol
InChI Key: MAZGDPVBKMTGJA-UHFFFAOYSA-N
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Description

3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride: is an organic compound that features a piperidine ring substituted with a 4-bromophenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride typically involves the following steps:

    Formation of 4-bromophenyl methyl sulfone: This can be achieved by reacting 4-bromobenzene with a sulfonyl chloride in the presence of a base.

    Coupling with piperidine: The 4-bromophenyl methyl sulfone is then reacted with piperidine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfone group can participate in oxidation-reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the sulfone group can lead to sulfoxides or sulfones.

    Reduction Products: Reduction can yield sulfides or thiols.

Scientific Research Applications

Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It may be used in studies involving enzyme inhibition or receptor binding due to its structural features. Medicine Industry : Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The sulfonyl group can enhance binding affinity and selectivity, while the piperidine ring can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl methyl sulfone: Shares the bromophenyl and sulfone groups but lacks the piperidine ring.

    Piperidine derivatives: Compounds like piperidine itself or substituted piperidines that share the core structure but differ in functional groups.

Uniqueness

  • The combination of the 4-bromophenylsulfonylmethyl group with the piperidine ring makes this compound unique, offering a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-11-3-5-12(6-4-11)17(15,16)9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZGDPVBKMTGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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